molecular formula C12H17NO B1600469 3-Piperidin-4-ylmethyl-phenol CAS No. 794501-02-3

3-Piperidin-4-ylmethyl-phenol

Cat. No.: B1600469
CAS No.: 794501-02-3
M. Wt: 191.27 g/mol
InChI Key: URJVOAQPKQPTIP-UHFFFAOYSA-N
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Description

3-Piperidin-4-ylmethyl-phenol: is an organic compound that features a piperidine ring attached to a phenol group through a methylene bridge. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both a phenolic hydroxyl group and a piperidine ring makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidin-4-ylmethyl-phenol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Phenol Group: The phenol group can be introduced via a Friedel-Crafts alkylation reaction, where phenol reacts with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Methylation: The final step involves the introduction of the methylene bridge to connect the piperidine ring and the phenol group. This can be achieved through a nucleophilic substitution reaction using formaldehyde or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and reaction conditions are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives, particularly at the piperidine ring.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides are often used as reagents for nucleophilic substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized phenolic derivatives.

    Reduction Products: Hydrogenated piperidine derivatives.

    Substitution Products: Ethers and esters of the phenolic hydroxyl group.

Scientific Research Applications

Chemistry: 3-Piperidin-4-ylmethyl-phenol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable for constructing various chemical frameworks.

Biology: In biological research, this compound can be used to study the interactions of phenolic and piperidine-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structure is reminiscent of various bioactive molecules, making it a useful scaffold for drug development.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of polymers, resins, and other materials. Its chemical properties make it suitable for incorporation into various industrial products.

Mechanism of Action

The mechanism of action of 3-Piperidin-4-ylmethyl-phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 4-Piperidin-3-ylmethyl-phenol
  • 4-Piperidin-4-ylmethyl-phenol
  • 1-(Piperidin-4-ylcarbonyl)piperidine

Comparison: 3-Piperidin-4-ylmethyl-phenol is unique due to the specific positioning of the piperidine ring and phenol group. This arrangement can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties and chemical behaviors, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(piperidin-4-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-3-1-2-11(9-12)8-10-4-6-13-7-5-10/h1-3,9-10,13-14H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJVOAQPKQPTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466920
Record name 3-Piperidin-4-ylmethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794501-02-3
Record name 3-(4-Piperidinylmethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794501-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidin-4-ylmethyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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